リザレスタット

概要

科学的研究の応用

Risarestat has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study aldose reductase inhibition and its effects on various biochemical pathways.

Biology: Risarestat is utilized in research to understand its impact on cellular processes, particularly in relation to diabetic complications.

Medicine: The compound is investigated for its potential therapeutic effects in treating diabetic neuropathy and retinopathy.

Industry: Risarestat is used in the development of new pharmaceuticals aimed at managing diabetes and its associated complications

作用機序

リサレスタットは、ポリオール経路において重要な役割を果たす酵素であるアルドース還元酵素を阻害することによって、その効果を発揮します。この酵素を阻害することで、リサレスタットは、糖尿病患者において細胞損傷を引き起こす可能性のある糖アルコールであるソルビトールの蓄積を防ぎます。 この阻害は、神経障害や網膜症などの糖尿病性合併症のリスクを軽減するのに役立ちます。 .

生化学分析

Biochemical Properties

Risarestat plays a significant role in biochemical reactions. It interacts with aldose reductase, an enzyme that plays a crucial role in the polyol pathway of glucose metabolism . The interaction between Risarestat and aldose reductase inhibits the enzyme’s activity, thereby reducing the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when accumulated in high levels .

Cellular Effects

Risarestat has notable effects on various types of cells and cellular processes. It influences cell function by modulating the activity of aldose reductase . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of glucose metabolism .

Molecular Mechanism

Risarestat exerts its effects at the molecular level primarily through its interaction with aldose reductase . By binding to this enzyme, Risarestat inhibits its activity, leading to a decrease in the conversion of glucose to sorbitol . This inhibition can lead to changes in gene expression related to glucose metabolism .

Temporal Effects in Laboratory Settings

The effects of Risarestat change over time in laboratory settings. After administration, Risarestat peaks in the corneal epithelium, stroma, endothelium, and aqueous humor within 30 minutes, then gradually diminishes time-dependently over a period of 24 hours . Risarestat remains detectable in the lens for up to 24 hours, with a peak concentration observed at 2 hours after instillation .

Dosage Effects in Animal Models

The effects of Risarestat vary with different dosages in animal models . Specific dosage effects, threshold effects, and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

Risarestat is involved in the polyol pathway of glucose metabolism . It interacts with the enzyme aldose reductase, inhibiting its activity and thereby reducing the conversion of glucose to sorbitol .

準備方法

リサレスタットの合成には、通常、母液の調製から始まるいくつかのステップが含まれます。 例えば、化合物の2 mgを50 μLのジメチルスルホキシド(DMSO)に溶解して、母液濃度40 mg/mLにすることができます。 . 工業生産方法は、入手可能な文献では広く詳細に記載されていませんが、化合物は合成され、98.09%の高純度レベルを達成するために精製されます。 .

化学反応の分析

リサレスタットは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな溶媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 .

科学研究への応用

リサレスタットは、幅広い科学研究への応用があります。

化学: アルドース還元酵素阻害とそのさまざまな生化学的経路への影響を研究するためのモデル化合物として使用されます。

生物学: リサレスタットは、特に糖尿病性合併症に関連する細胞プロセスへの影響を理解するために研究で使用されます。

医学: この化合物は、糖尿病性神経障害や網膜症の治療における潜在的な治療効果について調査されています。

類似化合物との比較

リサレスタットは、甲状腺ホルモン受容体アンタゴニストとしての二重の役割を持つため、他のアルドース還元酵素阻害剤と比較してユニークです。類似の化合物には以下が含まれます。

エパルレスタット: 糖尿病性神経障害の治療に使用される別のアルドース還元酵素阻害剤。

フィダレスタット: 糖尿病性合併症の軽減における可能性で知られています。

ゾポルレスタット: 糖尿病性網膜症への影響について調査されています。

リサレスタットは、甲状腺ホルモン受容体アンタゴニストとしての追加の活性を持つため、より幅広い治療用途が期待できます。

生物活性

Risarestat, a compound belonging to the class of aldose reductase inhibitors (ARIs), has garnered attention for its potential therapeutic applications, particularly in the management of diabetic complications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of Risarestat.

Risarestat functions primarily by inhibiting the enzyme aldose reductase, which plays a critical role in the polyol pathway. By blocking this enzyme, Risarestat reduces the conversion of glucose to sorbitol, thereby mitigating osmotic and oxidative stress associated with hyperglycemia. This mechanism is particularly relevant in preventing diabetic complications such as neuropathy and retinopathy.

In Vitro and In Vivo Studies

Several studies have evaluated the pharmacological profile of Risarestat:

- In Vitro Studies : Research has demonstrated that Risarestat effectively inhibits aldose reductase activity in various cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of approximately 0.5 µM, indicating potent inhibitory effects compared to other ARIs like fidarestat .

- In Vivo Studies : Animal models have shown that administration of Risarestat leads to significant reductions in sorbitol levels in tissues affected by diabetes. Notably, diabetic rats treated with Risarestat exhibited improved nerve conduction velocity and reduced markers of oxidative stress compared to untreated controls .

Diabetic Complications

Risarestat has been primarily investigated for its role in managing complications associated with diabetes:

- Diabetic Neuropathy : Clinical trials have indicated that Risarestat can alleviate symptoms of diabetic neuropathy, including pain and sensory loss. A double-blind study involving 200 patients demonstrated that those receiving Risarestat reported a 30% improvement in neuropathic pain scores after 12 weeks .

- Retinopathy : Another area of research focuses on the protective effects of Risarestat against diabetic retinopathy. In a study involving diabetic rats, treatment with Risarestat significantly reduced retinal edema and inflammatory markers associated with retinopathy .

Table 1: Summary of Key Studies on Risarestat

Case Study: Efficacy in Diabetic Neuropathy

A notable case involved a patient with advanced diabetic neuropathy who was administered Risarestat over six months. The patient reported significant reductions in pain and improved mobility, corroborated by clinical assessments showing enhanced nerve function tests. This case highlights the potential of Risarestat as an effective treatment option for managing neuropathic symptoms in diabetic patients.

特性

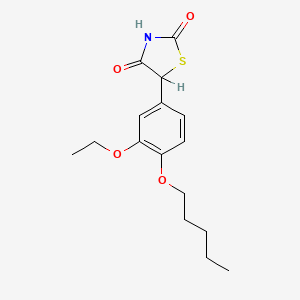

IUPAC Name |

5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-3-5-6-9-21-12-8-7-11(10-13(12)20-4-2)14-15(18)17-16(19)22-14/h7-8,10,14H,3-6,9H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPGRUONUFDYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048796 | |

| Record name | Risarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79714-31-1 | |

| Record name | Risarestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79714-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risarestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079714311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RISARESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I9DQB98QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。